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Compound of Interest

Compound Name: 4-(Morpholinomethyl)aniline

Cat. No.: B122153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-
(Morpholinomethyl)aniline, a versatile building block in modern organic chemistry. The

primary amine and the morpholine moiety offer multiple reaction sites for derivatization, making

it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm

of medicinal chemistry.

Overview of Synthetic Applications
4-(Morpholinomethyl)aniline serves as a key intermediate in the construction of various

molecular scaffolds. Its applications primarily revolve around the functionalization of the aniline

nitrogen through N-arylation reactions and the derivatization of the aromatic ring. These

transformations are instrumental in the synthesis of compounds with significant biological

activity, including kinase inhibitors.

Key Reaction Types:

N-Arylation (Buchwald-Hartwig Amination): The primary amine of 4-
(Morpholinomethyl)aniline is readily coupled with a variety of aryl and heteroaryl halides or

triflates. This reaction is a cornerstone for creating substituted diarylamines, a common motif

in pharmacologically active compounds.
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C-C Bond Formation (Suzuki-Miyaura Coupling): While the aniline itself does not directly

participate, it can be functionalized (e.g., halogenated) to enable subsequent palladium-

catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl

groups onto the aromatic ring.

Synthesis of Heterocycles: The aniline functionality is a classic precursor for the synthesis of

various nitrogen-containing heterocycles, most notably in the formation of 4-

anilinoquinazoline derivatives, which are prominent scaffolds for kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors
The 4-anilinoquinazoline core is a well-established pharmacophore in the design of epidermal

growth factor receptor (EGFR) and other tyrosine kinase inhibitors. 4-
(Morpholinomethyl)aniline can be utilized as the aniline component in the synthesis of these

potent anti-cancer agents. The morpholinomethyl group can contribute to the solubility and

pharmacokinetic properties of the final molecule.

The general synthetic approach involves the nucleophilic substitution of a 4-chloroquinazoline

with 4-(Morpholinomethyl)aniline.

Reactants

Products

4-Chloroquinazoline

4-Anilinoquinazoline Derivative

Nucleophilic
Aromatic Substitution

4-(Morpholinomethyl)aniline

HCl
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Caption: Synthesis of 4-anilinoquinazoline kinase inhibitors.

Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-
(Morpholinomethyl)aniline with an aryl bromide.

Reaction Scheme:

Materials:

Reagent/Material Pro-Tip

4-(Morpholinomethyl)aniline Ensure it is pure and dry.

Aryl bromide

Palladium(II) acetate (Pd(OAc)₂)
Other palladium sources like Pd₂(dba)₃ can also

be used.

XPhos
A bulky, electron-rich phosphine ligand is crucial

for this reaction.

Sodium tert-butoxide (NaOtBu) A strong, non-nucleophilic base is required.

Anhydrous Toluene
The reaction is sensitive to moisture and

oxygen.

Schlenk flask or sealed reaction tube

Magnetic stirrer and heating plate

Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 4-(Morpholinomethyl)aniline (1.0

eq.), the aryl bromide (1.2 eq.), XPhos (2-5 mol%), and sodium tert-butoxide (1.4 eq.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon)

three times.

Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the addition of

Palladium(II) acetate (1-2 mol%).

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Buchwald-Hartwig Amination Workflow

Start Reaction Setup
(Aniline, Aryl Halide, Ligand, Base) Establish Inert Atmosphere Add Solvent and Pd Catalyst Heat and Stir Monitor Reaction Progress

(TLC/LC-MS) Quench and Extract
Reaction Complete Purify

(Column Chromatography) End

Click to download full resolution via product page

Caption: General workflow for Buchwald-Hartwig N-arylation.

Representative Protocol for Suzuki-Miyaura Coupling of
a 4-(Morpholinomethyl)aniline Derivative
This protocol is adapted from a procedure for a similar substrate and describes the Suzuki-

Miyaura cross-coupling of a brominated derivative of 4-(Morpholinomethyl)aniline with an

arylboronic acid.[1]

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b122153?utm_src=pdf-body-img
https://www.benchchem.com/product/b122153?utm_src=pdf-body
https://www.benchchem.com/product/b122153?utm_src=pdf-body
https://arabjchem.org/synthesis-of-n-n-bis11-biphenyl-4-ylmethyl-4-morpholinoaniline-derivatives-via-smc-reaction-assessing-their-anti-seizure-potential-through-electroencephalogram-evaluation-and-molecular/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents:

Reagent Quantity (molar eq.)

N,N-bis(4-bromobenzyl)-4-morpholinoaniline 1.0 eq.

Arylboronic acid 2.5 eq.

Tetrakis(triphenylphosphine)palladium(0) 0.07 eq. (7 mol%)

Potassium phosphate (K₃PO₄) 4.0 eq.

1,4-Dioxane -

Water -

Experimental Procedure:

Reaction Setup: In a Schlenk flask, combine N,N-bis(4-bromobenzyl)-4-morpholinoaniline

(1.0 eq.) and Pd(PPh₃)₄ (7 mol%).

Inert Atmosphere: Degas the flask with argon for 30 minutes.

Reagent Addition: Add the arylboronic acid (2.5 eq.) and K₃PO₄ (4.0 eq.) to the reaction

mixture.

Solvent Addition: Add 1,4-dioxane and a small amount of distilled water.

Reaction: Reflux the mixture at 90 °C for 24 hours.

Monitoring: Monitor the reaction progress using TLC.

Work-up: After completion, cool the reaction to room temperature, dilute with an organic

solvent, and wash with water and brine.

Purification: Dry the organic layer, concentrate, and purify the crude product by column

chromatography.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L_n Oxidative Addition
(Ar-X) Ar-Pd(II)-X(L_n) Transmetalation

(Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)
Reductive Elimination Ar-Ar'

Click to download full resolution via product page

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary
The following table summarizes typical yields for the classes of reactions discussed. Note that

yields are highly substrate and condition dependent.

Reaction
Type

Substrate 1 Substrate 2 Product Yield (%) Reference

Buchwald-

Hartwig

Amination

(General)

4-

(Morpholinom

ethyl)aniline

Aryl Bromide

4-

(Morpholinom

ethyl)-N-aryl-

aniline

70-95 General

Suzuki-

Miyaura

Coupling

(Representati

ve)

N,N-bis(4-

bromobenzyl)

-4-

morpholinoan

iline

Phenylboroni

c acid

N,N-bis([1,1'-

biphenyl]-4-

ylmethyl)-4-

morpholinoan

iline

85-95 [1]

Kinase

Inhibitor

Synthesis

(General)

4-

Chloroquinaz

oline

4-

(Morpholinom

ethyl)aniline

4-((4-

(morpholinom

ethyl)phenyl)

amino)quinaz

oline

60-90 General

Conclusion
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4-(Morpholinomethyl)aniline is a valuable and versatile building block in organic synthesis. Its

utility in constructing complex molecules, particularly for applications in drug discovery, is well-

established. The protocols provided herein offer a starting point for researchers to explore the

rich chemistry of this compound. Further optimization of reaction conditions for specific

substrates is encouraged to achieve the best possible outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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